MAO-B Inhibitory Potency: Class-Level Benchmarking Against the Closest Characterized Phenylthio Acetamide
The target compound has not been tested in any published MAO-B assay. However, the closest structurally characterized analog within the benzothiazole-derived phenyl thioacetamide class—compound 30 from Kumar et al. (2024), which differs by substitution on the benzothiazole ring—achieved an IC50 of 0.015 ± 0.007 µM against MAO-B in a fluorometric assay using kynuramine as substrate [1]. The target compound's unsubstituted benzothiazole core and pyridin-3-ylmethyl N-substituent are not represented in the Kumar series, meaning its MAO-B potency may deviate substantially. This class-level benchmark serves as a reference point only; direct comparative data are absent. Prospective users must commission de novo profiling to establish differentiation.
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | Not determined (no published data) |
| Comparator Or Baseline | Compound 30 (Kumar 2024 benzothiazole-derived phenyl thioacetamide): IC50 = 0.015 ± 0.007 µM |
| Quantified Difference | Cannot be calculated; target compound data absent |
| Conditions | Recombinant human MAO-B, fluorometric assay with kynuramine substrate |
Why This Matters
Establishes the potency ceiling achievable within this chemotype; essential for go/no-go decisions if MAO-B is the intended target.
- [1] Kumar S, Mitra R, Ayyannan SR. Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases. Mol Divers. 2024. doi:10.1007/s11030-024-11031-3. View Source
